molecular formula C7H12ClN3O2 B1382134 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1432036-02-6

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B1382134
CAS No.: 1432036-02-6
M. Wt: 205.64 g/mol
InChI Key: NYMRRSRWFQBGTJ-UHFFFAOYSA-N
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Description

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1H-pyrazole-4-carboxylic acid
  • 5-Amino-1H-pyrazole-4-carboxylic acid
  • 1-Isopropyl-3-amino-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 1-position and the amino group at the 5-position enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

5-amino-1-propan-2-ylpyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-4(2)10-6(8)3-5(9-10)7(11)12;/h3-4H,8H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMRRSRWFQBGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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